molecular formula C19H14N2S B2405709 (E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine CAS No. 315692-89-8

(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine

Cat. No.: B2405709
CAS No.: 315692-89-8
M. Wt: 302.4
InChI Key: VOGGQGNCZCZCEG-UDWIEESQSA-N
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Description

(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine is a Schiff base derivative that incorporates a benzothiazole scaffold, a structure of high significance in modern pharmaceutical and agrochemical research . This compound is presented as a chemical tool for research and development purposes. The benzothiazole core is a privileged structure in medicinal chemistry, known for yielding compounds with potent biological activities . Specifically, benzothiazole derivatives have been extensively investigated as potent antimitotic agents that inhibit tubulin polymerization by binding to the colchicine site, demonstrating nanomolar IC50 values against a range of human cancer cell lines, including difficult-to-treat glioblastoma . Related structural analogs have also shown promise in neurodegenerative disease research, exhibiting inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes targeted in the search for new anti-Alzheimer's agents . Furthermore, compounds featuring benzothiazole and naphthalene motifs have been reported to possess notable insecticidal and pesticidal properties, making them candidates for agricultural chemical research . The "(E)" configuration of the imine bond in this molecule is often crucial for its planar geometry and potential biological interactions, a feature supported by crystallographic studies of similar compounds . This reagent is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and exploratory biology to develop new therapeutic and agrochemical candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-1-naphthalen-1-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2S/c1-13-21-18-10-9-16(11-19(18)22-13)20-12-15-7-4-6-14-5-2-3-8-17(14)15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGGQGNCZCZCEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine is a compound that belongs to a class of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by relevant data tables and case studies.

1. Structural Characteristics

The compound features a thiazole ring fused with a naphthalene moiety, which is critical for its biological activity. The structural formula can be represented as follows:

C16H14N2S\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{S}

2. Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

The anticancer activity is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with similar structures have been shown to target the Bcl-2 family of proteins, leading to enhanced apoptosis in cancer cells .

2.2 Case Studies

A study evaluated the effectiveness of various thiazole derivatives against different cancer cell lines, including Caco-2 and A549 cells. The results indicated that certain modifications in the thiazole structure significantly enhanced anticancer activity. For example, a compound with a similar naphthalene substitution demonstrated an IC50 value of 27.2% against Caco-2 cells .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (%)Reference
3eCaco-227.2
3bA54956.9
17cCaco-231.9

3. Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties, particularly against resistant strains of bacteria and fungi.

The antimicrobial action is often attributed to their ability to disrupt bacterial cell walls or inhibit essential enzymes like urease . These compounds have been effective against both Gram-positive and Gram-negative bacteria.

3.2 Case Studies

Recent investigations into the antimicrobial efficacy of thiazole derivatives revealed that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogenMIC (µg/mL)Reference
3hMRSA0.25
7VRE0.22
14fCandida auris>0.5

4. Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anticonvulsant agent.

The anticonvulsant effects are thought to arise from modulation of neurotransmitter systems and enhancement of GABAergic activity .

4.2 Case Studies

Research indicates that thiazole derivatives can significantly reduce seizure activity in animal models, with one derivative demonstrating a median effective dose (ED50) of approximately 18.4 mg/kg in the PTZ model .

Table 3: Anticonvulsant Activity of Thiazole Derivatives

CompoundModelED50 (mg/kg)Reference
Analogue 2PTZ18.4
Compound XPTZTBD

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. Studies have demonstrated that modifications to the structure can enhance potency, with minimum inhibitory concentration (MIC) values reported as low as 0.22 μg/mL for some derivatives .

Anticancer Properties

The anticancer potential of benzo[d]thiazole derivatives has been explored extensively. For example, compounds similar to (E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine have been tested against human cancer cell lines, demonstrating promising results in inducing apoptosis and inhibiting cell proliferation. Structure-activity relationship (SAR) studies suggest that specific substituents on the thiazole ring can significantly impact anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of benzo[d]thiazole derivatives are also noteworthy. Compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Some derivatives have exhibited IC₅₀ values comparable to established anti-inflammatory drugs, indicating their potential as therapeutic agents in treating inflammatory conditions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of certain benzo[d]thiazole derivatives. They have shown promise in models of neurodegenerative diseases, potentially through mechanisms involving the modulation of oxidative stress and inflammation .

Case Study 1: Antimicrobial Evaluation

A study evaluated various benzo[d]thiazole derivatives for their antimicrobial activity. The most effective compound exhibited an MIC of 0.25 μg/mL against Staphylococcus aureus, demonstrating the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anticancer Activity

In a comparative study, several benzo[d]thiazole derivatives were synthesized and tested against human breast cancer cells (MCF-7). One compound showed an IC₅₀ value of 15 µM, indicating significant cytotoxicity and potential for further development as an anticancer agent .

Case Study 3: Anti-inflammatory Properties

A series of compounds were screened for their ability to inhibit COX enzymes. One derivative showed an IC₅₀ value of 50 µM, suggesting it could serve as a lead compound for anti-inflammatory drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound can be compared to analogs with modifications in three regions:

Benzothiazole Core : Substitutions at positions 2 and 2.

Imine-Linked Aromatic Group : Variations in the aldehyde-derived moiety.

Additional Functional Groups : Methyl, methoxy, or halogen substituents.

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents on Benzothiazole Aromatic Group Key Properties/Applications Reference
(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine 2-methyl, 6-imine Naphthalen-1-yl Not explicitly reported
(E)-N-Methyl-2-(4-((thiophen-3-ylmethylene)amino)phenyl)benzo[d]thiazol-6-amine 2-methyl, 6-imine Thiophen-3-yl Anti-MERS-CoV activity (59% yield)
2-Phenylbenzo[d]thiazol-6-amine 2-phenyl, 6-amine None Baseline for electronic studies
6-Methoxybenzo[d]thiazol-2-amine derivatives 2-amine, 6-methoxy Varied (e.g., piperazine) Antibacterial/antifungal agents
2-Morpholinobenzo[d]thiazol-6-amine 2-morpholino, 6-amine None Potential solubility enhancement

Physicochemical Properties

  • Melting Points : The thiophene analog (4k) melts at 200–201°C, while methoxy-substituted fluorophores are solids with bright fluorescence .
  • Solubility: Bulkier groups (e.g., naphthalen-1-yl) may reduce solubility in polar solvents compared to smaller aryl groups (e.g., thiophene). Morpholino or piperazine substituents enhance water solubility .
  • Stability : The (E)-imine configuration is thermally stable but may hydrolyze under acidic conditions, as seen in related Schiff bases .

Crystallographic and Spectroscopic Data

  • Crystallography : Software like SHELX is widely used for structural determination of benzothiazole derivatives. For example, the naphthalen-2-ylmethylene analog (CAS MFCD00586573) was characterized using single-crystal X-ray diffraction .
  • NMR Shifts : The thiophene analog’s $ ^1H $ NMR showed a singlet at δ 8.67 ppm for the imine proton, while methoxy-substituted derivatives displayed aromatic protons at δ 6.80–7.74 ppm .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine?

  • Methodology : The synthesis typically involves multi-step procedures:

  • Step 1 : Preparation of benzo[d]thiazol-2-amine derivatives via condensation of aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid, followed by precipitation and recrystallization .
  • Step 2 : Formation of hydrazine intermediates by reacting benzo[d]thiazol-2-amine with hydrazine hydrochloride in ethylene glycol under reflux .
  • Step 3 : Condensation with naphthalen-1-yl aldehyde to form the Schiff base (E)-isomer. Glacial acetic acid is often used as a catalyst in methanol under reflux .
    • Key Considerations : Optimizing reaction time and temperature ensures high stereoselectivity for the (E)-configuration.

Q. How is the structural integrity of this compound verified post-synthesis?

  • Analytical Techniques :

  • Spectral Data : IR (C=N stretch at ~1600 cm⁻¹), 1H^1H NMR (imine proton at δ 8.5–9.0 ppm), and mass spectrometry (molecular ion peak) .
  • Chromatography : TLC and HPLC to confirm purity and absence of byproducts .

Advanced Research Questions

Q. What catalytic systems or solvent-free methods enhance the efficiency of synthesizing this compound?

  • Advanced Methods :

  • Eaton’s Reagent : Enables Friedel-Crafts acylation under solvent-free conditions, improving yields (90–96%) and reducing reaction time. This method avoids toxic solvents and enhances regioselectivity .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining stereochemical control .
    • Mechanistic Insight : Eaton’s reagent activates carbonyl groups via hydrogen bonding, facilitating nucleophilic attack by the hydrazine intermediate .

Q. How do structural modifications (e.g., substituents on the naphthalene ring) impact biological activity?

  • Case Study :

  • Electron-Withdrawing Groups (NO₂, Cl) : Increase antimicrobial potency by enhancing electrophilicity and target binding .
  • Electron-Donating Groups (CH₃, OCH₃) : Improve solubility but may reduce binding affinity to enzymes like α-glucosidase (linked to diabetes research) .
    • Validation : Docking studies (e.g., AutoDock Vina) correlate substituent effects with inhibitory activity against bacterial DNA gyrase or fungal lanosterol demethylase .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Data Analysis Framework :

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, temperature) to account for variability .
  • Target Selectivity : Use knockout microbial strains or enzyme inhibition assays to distinguish off-target effects .
    • Example : Discrepancies in antifungal activity may arise from differences in ergosterol biosynthesis pathways across fungal species .

Methodological Challenges and Solutions

Q. How can reaction yields be improved during the hydrazone formation step?

  • Optimization Strategies :

  • Catalyst Screening : Glacial acetic acid (4–5 drops) in methanol enhances imine bond formation, achieving >85% yield .
  • Solvent Choice : Ethylene glycol improves solubility of hydrazine intermediates, reducing side reactions .
    • Troubleshooting : Excess aldehyde can lead to byproducts; stoichiometric control (1:1 molar ratio) is critical .

Q. What computational tools predict the compound’s reactivity or metabolic pathways?

  • Tools :

  • DFT Calculations : Gaussian 09 to model transition states and predict regioselectivity in cyclization reactions .
  • ADMET Prediction : SwissADME or pkCSM to assess bioavailability and cytochrome P450 interactions .

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